Sparteine camsilate
Description
Historical Overview of Sparteine (B1682161) Isolation and Early Research
The history of sparteine is part of the larger narrative of alkaloid chemistry that flourished in the 19th century. Following the isolation of morphine from opium in 1804, chemists began to systematically investigate the active principles of various plants. Sparteine was first discovered in 1851. wikipedia.org It is a tetracyclic bis-quinolizidine alkaloid found in a variety of leguminous plants. wikidoc.orgnih.gov
Early research established its presence in species such as Scotch broom (Cytisus scoparius) and various members of the Lupinus (lupin) genus, from which it could be extracted. wikidoc.orgpsu.edunih.gov For instance, it is the predominant alkaloid in Lupinus mutabilis. wikidoc.orgwikipedia.org An early 20th-century publication in the Journal of the American Chemical Society specifically detailed the isolation of sparteine from Lupinus Barbiger. acs.org These initial studies focused on the extraction, isolation, and structural elucidation of the alkaloid, laying the groundwork for future investigations into its chemical properties and biological activities. psu.eduacs.org The biosynthesis of sparteine was later determined to originate from three C5 chains of the amino acid L-lysine, which are converted to cadaverine (B124047) before forming the characteristic quinolizidine (B1214090) skeleton. wikidoc.orgwikipedia.org
Derivatization of Sparteine to Sparteine Camsilate: Academic Rationale
The primary academic rationale for the derivatization of sparteine to this compound lies in the field of stereochemistry, specifically for the process of chiral resolution. Sparteine exists as different stereoisomers, with (-)-sparteine (B7772259) being the more readily available natural enantiomer. psu.edu However, chemical synthesis often produces a racemic mixture, which is an equal mixture of both enantiomers, in this case, (+)- and (-)-sparteine. To obtain a single, pure enantiomer from a racemic mixture, chemists employ a technique called chiral resolution.
This process involves reacting the racemic mixture with a single enantiomer of another chiral compound, known as a resolving agent. wikipedia.org This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows them to be separated by methods like fractional crystallization. wikipedia.org
Camphorsulfonic acid, a strong acid derived from camphor, is a widely used chiral resolving agent for amines. wikipedia.orgwhiterose.ac.uk The formation of this compound is the result of an acid-base reaction between the basic nitrogen atoms of sparteine and the acidic sulfonic acid group of camphorsulfonic acid. When racemic sparteine is treated with an enantiomerically pure form of camphorsulfonic acid (e.g., (1S)-(+)-10-camphorsulfonic acid), two diastereomeric salts are formed: [(-)-sparteine][(+)-camsilate] and [(+)-sparteine][(+)-camsilate].
Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities, allowing one to crystallize selectively from a suitable solvent. acs.org Once the diastereomeric salt is isolated, the resolving agent can be removed, yielding the enantiomerically pure sparteine. This method was crucial for obtaining the less common (+)-sparteine enantiomer before more advanced asymmetric syntheses were developed. acs.org A 1931 patent described a similar resolution of lupanine (B156748), a closely related alkaloid that can be converted to sparteine, using camphorsulfonic acid, highlighting the long-standing utility of this approach in quinolizidine alkaloid chemistry. google.com
| Compound | Molecular Formula | Molar Mass (g/mol) | Appearance | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|---|
| (-)-Sparteine | C₁₅H₂₆N₂ | 234.38 | Colorless to yellowish oily liquid | 30.5 | 137-138 (at 1 mmHg) |
| (+)-Sparteine | C₁₅H₂₆N₂ | 234.38 | Powder | Not specified | Not specified |
| Camphorsulfonic Acid | C₁₀H₁₆O₄S | 232.30 | Colorless solid | 193-195 (decomposes) | Not applicable |
| This compound | C₂₅H₄₂N₂O₄S | 466.68 | Crystalline solid | 240-241 (l-sparteine d-β-camphorsulfonate) | Not applicable |
Significance of Sparteine and its Derivatives in Chemical Biology and Organic Synthesis
The significance of sparteine and its derivatives, including the enantiomers isolated via the camsilate salt, is most prominent in the field of asymmetric organic synthesis. (-)-Sparteine, in particular, is widely used as a chiral ligand. psu.eduresearchgate.net Its rigid, cage-like structure and the specific spatial orientation of its two nitrogen atoms allow it to chelate to metal centers, creating a chiral environment that can direct the stereochemical outcome of a chemical reaction. psu.eduresearchgate.net
This property has been exploited in a multitude of metal-mediated asymmetric reactions. For example, complexes of sparteine with organolithium reagents are used for enantioselective deprotonations and carbolithiations. tcichemicals.comresearchgate.net It has also proven effective as a ligand in palladium-catalyzed reactions, such as the oxidative kinetic resolution of secondary alcohols. tcichemicals.com
The demand for enantiomerically pure compounds, especially in the pharmaceutical industry, underscores the importance of sparteine. However, the reliance on extraction from natural sources and the limited availability of the (+)-enantiomer have led to supply chain issues. psu.edu This scarcity has, in turn, spurred significant academic research into the total synthesis of both sparteine enantiomers and the development of "sparteine surrogates"—simpler, synthetic molecules designed to mimic its chiral-directing abilities. nih.govpsu.eduresearchgate.netrsc.org
In the realm of chemical biology, sparteine itself is known to have biological activity as a class 1a antiarrhythmic agent by acting as a sodium channel blocker. wikidoc.orgwikipedia.orgnih.gov While this compound is primarily a tool for chemical synthesis, the study of sparteine derivatives continues to be an active area of research for developing new therapeutic agents. nih.govbiocrick.com The ability to access both enantiomers of sparteine, facilitated by resolution methods like the formation of camsilate salts, allows for a deeper understanding of the structure-activity relationships of this important quinolizidine alkaloid and its derivatives.
| Reaction Type | Metal/Reagent | Role of Sparteine | Reference |
|---|---|---|---|
| Asymmetric Deprotonation | Organolithium (e.g., s-BuLi) | Forms a chiral base complex to remove a proton enantioselectively. | psu.eduresearchgate.net |
| Oxidative Kinetic Resolution | Palladium(II) | Forms a chiral catalyst complex for the selective oxidation of one alcohol enantiomer. | tcichemicals.com |
| Asymmetric Aldol (B89426) Additions | Titanium Tetrachloride (TiCl₄) | Acts as a chiral ligand to control the stereochemistry of the aldol product. | tcichemicals.com |
| Enantiomer-selective Polymerizations | Various initiators | Controls the stereochemistry of the growing polymer chain. | tcichemicals.com |
| Sonogashira-type Cross-Coupling | Copper(I) | Forms a chiral copper complex that catalyzes the coupling reaction. | researchgate.net |
Properties
CAS No. |
74664-10-1 |
|---|---|
Molecular Formula |
C25H42N2O4S |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid |
InChI |
InChI=1S/C15H26N2.C10H16O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h12-15H,1-11H2;7H,3-6H2,1-2H3,(H,12,13,14)/t12-,13-,14-,15+;/m0./s1 |
InChI Key |
BIHFTRXRGOBWJK-UMEYXWOPSA-N |
Isomeric SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@H]3CCCC4 |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
Related CAS |
94406-05-0 54243-49-1 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Sparteine and Its Analogues
Approaches to the Total Synthesis of Sparteine (B1682161)
Over the years, more than 20 total syntheses of sparteine have been documented, showcasing a variety of strategic approaches to construct its complex, cage-like structure. acs.org These strategies often address the challenge of stereocontrol across its four chiral centers.
N-Alkylation via Lactamization, Mannich, or Appel Reactions
A significant portion of the reported total syntheses of sparteine involves strategies that form the B and C rings through N-alkylation. acs.orgacs.org These methods frequently employ lactamization, Mannich, or Appel reactions as key bond-forming steps. acs.orgacs.org
For instance, one synthetic route involves an SN2 reaction between a primary tosylate and glutarimide (B196013) to achieve N-alkylation, forming a crucial intermediate. acs.org Another approach utilizes a double Mannich reaction to construct the tricyclic core of sparteine-like diamines, although challenges with racemization during this step have been noted. rsc.orgrsc.org The Appel reaction, which converts an alcohol to an alkyl halide using triphenylphosphine (B44618) and a carbon tetrahalide, is another tool used in these synthetic sequences to create precursors for N-alkylation. wikipedia.orgrsc.orgorganic-chemistry.org
Stereospecific and Enantioselective Synthesis Techniques
The demand for both enantiomers of sparteine has driven the development of stereospecific and enantioselective synthetic methods. The first asymmetric gram-scale synthesis of (−)-sparteine was a significant milestone. acs.orgnih.gov This route began with the enzymatic resolution of a racemic ester to yield the (+)-enantiomer in high enantiomeric excess. acs.orgnih.gov Subsequent steps, including a condensation with formaldehyde (B43269) and a 1,4-addition, followed by deprotection, lactamization, and reduction, afforded (−)-sparteine in ten steps. acs.orgnih.gov
Other enantioselective approaches have involved the use of chiral building blocks derived from natural sources like tartaric acid. capes.gov.br These methods often rely on the stereocontrolled reaction of lithiated intermediates in the presence of sparteine itself to induce asymmetry. capes.gov.brscilit.com The development of such techniques is crucial for accessing enantiomerically pure sparteine and its analogues for applications in asymmetric catalysis. researchgate.netnih.gov
Design and Synthesis of Sparteine Surrogates and Chiral Ligands
The scarcity of naturally occurring (+)-sparteine has been a major impetus for the design and synthesis of "sparteine surrogates"—molecules that can mimic the function of (+)-sparteine in asymmetric synthesis but are more readily accessible. psu.edursc.orgupenn.edu
| Sparteine Surrogate Development | |
| Challenge | Limited availability of natural (+)-sparteine. psu.edu |
| Solution | Design and synthesis of structurally similar surrogates lacking the D-ring. psu.edursc.org |
| Common Starting Material | (-)-Cytisine from Laburnum anagyroides. rsc.org |
| Key Features | Provide equal but opposite enantioselectivity compared to (-)-sparteine (B7772259). psu.edursc.org |
| Most Versatile Surrogate | The N-Me-substituted version. psu.edursc.org |
| Recent Advancement | 8-step, gram-scale synthesis of the (-)-sparteine surrogate, independent of natural product extraction. nih.gov |
Applications in Catalytic Asymmetric Deprotonation and Stereoselective Methodologies
Sparteine and its surrogates are widely used as chiral ligands in combination with organolithium reagents to create potent chiral bases. psu.edubibliotekanauki.pl These complexes are highly effective in catalytic asymmetric deprotonation reactions. psu.edunih.gov For example, the asymmetric deprotonation of N-Boc pyrrolidine (B122466) using s-BuLi and a sparteine surrogate allows for the enantioselective synthesis of α-substituted pyrrolidines. psu.eduethz.ch
The use of substoichiometric amounts of the chiral diamine makes these processes catalytic. bibliotekanauki.plrsc.org A novel ligand exchange approach has been developed, using only 0.06-0.2 equivalents of the chiral diamine in conjunction with an achiral bispidine, which still achieves high enantioselectivity. nih.govacs.org These methods have been successfully applied to the synthesis of P-stereogenic phosphines, which are valuable ligands for transition metal catalysis. york.ac.uk The ability to use either (−)-sparteine or a (+)-sparteine surrogate provides convenient access to both enantiomeric series of the target products. york.ac.uk
| Application of Sparteine/Surrogates in Asymmetric Deprotonation | |
| Reaction Type | Catalytic Asymmetric Deprotonation. psu.edunih.gov |
| Reagents | Organolithium (e.g., s-BuLi) and a chiral diamine (sparteine or surrogate). psu.edubibliotekanauki.pl |
| Mechanism | Formation of a configurationally stable chiral organolithium complex. psu.eduethz.ch |
| Key Application | Asymmetric lithiation-trapping of N-Boc pyrrolidine. psu.eduethz.ch |
| Catalytic Approach | Use of sub-stoichiometric amounts of the chiral diamine. rsc.org |
| Ligand Exchange Method | Employs 0.06-0.2 eq. of chiral diamine and 1.2 eq. of achiral bispidine. nih.govacs.org |
| Significance | Enables access to either enantiomer of chiral products by selecting the appropriate diamine ligand. york.ac.uk |
Synthetic Modifications Leading to Sparteine Camsilate and Related Derivatives
Sparteine, a tetracyclic quinolizidine (B1214090) alkaloid, serves as a versatile scaffold in synthetic chemistry. Its rigid, chiral structure is not only valuable in asymmetric synthesis but also provides a template for the development of new pharmacologically active agents. Key synthetic modifications include the formation of diastereomeric salts for chiral resolution, most notably with camphorsulfonic acid, and the derivatization of the core structure to modulate its biological effects.
Methodologies for Camphorsulfonic Acid Salt Formation
The formation of a salt with camphorsulfonic acid is a principal method for the chemical resolution of racemic sparteine. This process leverages the formation of diastereomeric salts with distinct physical properties, allowing for their separation.
The primary methodology involves reacting racemic (dl)-sparteine with an enantiomerically pure form of camphorsulfonic acid, such as d-β-camphorsulfonic acid. The reaction is typically carried out by combining equimolar portions of the racemic base and the chiral acid in a suitable solvent, commonly ethanol. acs.org This results in the preferential precipitation of one of the diastereomeric salts. For instance, using d-β-camphorsulfonic acid leads to the crystallization of l-sparteine d-β-camphorsulfonate. acs.org
Subsequent purification is achieved through recrystallization, often using a solvent like acetone, until a constant specific rotation is observed, indicating the isolation of a pure diastereomer. acs.org The melting point of the purified salt serves as another indicator of purity. After separation of the less soluble salt, the enantiomerically enriched sparteine remaining in the mother liquor can be recovered and treated with the opposite enantiomer of camphorsulfonic acid to isolate the other sparteine enantiomer. acs.org
The table below summarizes the physical properties of diastereomeric salts of sparteine and its isomers with camphorsulfonic acid, as reported in the chemical literature.
| Sparteine Isomer/Enantiomer | Chiral Acid | Solvent System (Reaction/Recrystallization) | Melting Point (°C) | Specific Rotation (α) |
| l-Sparteine | d-β-camphorsulfonic acid | Ethanol / Acetone | 240-241 | +24.8° (c=1.932 in chloroform) |
| d-Sparteine | l-β-camphorsulfonic acid | Ethanol / Acetone | 239-241 | -24.0° (c=2.040 in chloroform) |
| δ-Sparteine A | d-D-camphorsulfonic acid | Ethanol / Acetone | 246-248 | +31.0° (c=1.51 in ethanol) |
| δ-Sparteine A | l-D-camphorsulfonic acid | Ethanol / Acetone | 246-248 | -31.6° (c=1.45 in ethanol) |
| Data sourced from multiple scientific reports. acs.orgcdnsciencepub.com |
Design Principles for Sparteine Derivatives with Varied Pharmacological Activities
The inherent biological activity of sparteine, including its antiarrhythmic properties, has prompted extensive research into designing derivatives with enhanced or novel pharmacological profiles. rsc.orgnih.gov The design principles are largely based on structure-activity relationship (SAR) studies, focusing on modifications to the core sparteine scaffold.
One major design principle involves targeting the 3,7-diazabicyclo[3.3.1]nonane (bispidine) system, which constitutes the inner rings (B and C) of the sparteine molecule. nih.govresearchgate.net This bispidine core is considered a key pharmacophore. Researchers have synthesized series of N,N'-disubstituted bispidines that are structurally analogous to this core. nih.gov The rationale is to simplify the complex tetracyclic structure while retaining the essential elements for biological function. By varying the N-substituents, properties such as lipophilicity can be systematically altered to optimize antiarrhythmic potency and reduce toxicity. nih.gov
A second prominent design principle is the direct functionalization of the sparteine skeleton. This strategy involves introducing various substituents at specific positions on the tetracyclic framework to modulate its interaction with biological targets. A notable example is the synthesis of 2-arylsparteine derivatives to investigate positive inotropic activity for potential applications in treating heart failure. nih.govbiointerfaceresearch.com The addition of a substituted phenyl group at the C2 position was found to confer significant inotropic effects. nih.gov The nature and position of the substituent on the phenyl ring are critical for the observed biological activity.
The following table presents examples of 2-arylsparteine derivatives synthesized to explore their pharmacological potential.
| Compound Name | Aryl Substituent | Molecular Formula | Melting Point (°C) |
| 2-(4'-Fluorophenyl)sparteine | 4-Fluorophenyl | C₂₁H₂₉FN₂ | 101-102 |
| 2-(4'-Chlorophenyl)sparteine | 4-Chlorophenyl | C₂₁H₂₉ClN₂ | 75-77 |
| 2-(4'-Trifluoromethyl)sparteine | 4-Trifluoromethylphenyl | C₂₂H₂₉F₃N₂ | 68-70 |
| Data sourced from scientific reports on new arylsparteine derivatives. nih.gov |
These design strategies—simplifying the core structure to the essential bispidine pharmacophore and adding functional groups to the intact sparteine skeleton—are fundamental approaches in the quest to develop novel therapeutic agents based on the natural alkaloid. nih.govijrpr.com
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are indispensable for determining the intricate structural details of sparteine (B1682161) and its derivatives. These techniques provide direct experimental evidence of bond connectivity, spatial orientation of atoms, and the conformational equilibria present in solution and the solid state.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a cornerstone technique for the conformational analysis of the sparteine skeleton. The chemical shifts and coupling constants of the protons and carbons are exquisitely sensitive to the geometry of the four-ring system. Naturally occurring (-)-sparteine (B7772259) exists in an equilibrium between two primary conformers: one with the C/D rings in a trans (boat-chair) configuration and a less stable all-chair conformer. nih.gov
Table 1: Selected ¹H NMR Chemical Shift Data for Sparteine Conformers This table is illustrative and compiles representative data from typical NMR studies.
| Proton | All-Chair Conformation (ppm) | Boat-Chair Conformation (ppm) |
|---|---|---|
| H-2 | ~2.5 (axial) | ~2.8 (axial) |
| H-6 | ~1.9 (equatorial) | ~2.1 (equatorial) |
| H-10 | ~2.6 (axial) | ~2.9 (axial) |
| H-17 | ~2.4 (axial) | ~2.7 (axial) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation, identification, and structural confirmation of volatile compounds, including sparteine and its metabolites. In this method, the sample is vaporized and separated based on its components' boiling points and interactions with the chromatography column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.
The resulting mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio of the fragments. This fragmentation pattern is characteristic of the parent molecule's structure. For the sparteine skeleton, GC-MS analysis reveals specific fragmentation pathways that allow for the unambiguous identification of the core structure and the position of metabolic modifications. It is a standard and effective tool for confirming the structure of metabolites in various biological matrices. epdf.pub
Rotational spectroscopy, specifically Fourier transform microwave (FTMW) spectroscopy, offers an exceptionally precise method for determining the gas-phase structure of molecules. By measuring the rotational transitions of a molecule in a supersonic jet, one can obtain rotational constants that are directly related to the moments of inertia.
For flexible molecules like sparteine, this technique can distinguish between different conformers present in the gas phase. A study on tetracyclic quinolizidine (B1214090) alkaloids demonstrated the power of this technique, showing that even the interaction with a single water molecule could be sufficient to alter the conformational preference of the sparteine structure. acs.org This high-resolution approach provides definitive geometric parameters, such as bond lengths and angles, for the most stable conformers, offering a clear "panorama" of the molecule's intrinsic conformational landscape, free from solvent or crystal packing effects. acs.org
Computational Approaches to Conformational Preferences
Computational chemistry provides powerful tools to complement experimental data, offering insights into the relative energies of different conformations and the electronic factors that govern them.
Molecular mechanics (MM) methods utilize classical mechanics principles to model the potential energy surface of molecules. By employing a parameterized force field (e.g., MM2, MMFF94), these calculations can rapidly assess the steric energies of various possible conformations. vt.eduacs.org
For sparteine, force field calculations have been used to explore its conformational space and have consistently predicted the relative stabilities of its isomers. researchgate.net These calculations confirm that for the free base, the all-chair conformer is less stable than conformers possessing a boat ring. acs.org Molecular mechanics can also be used to model more complex systems, such as inhibitor-receptor interactions, where the conformational preferences of the sparteine moiety play a crucial role. researchgate.net The agreement between NMR experimental data and theoretical calculations is often improved when considering a population-weighted average of conformers based on their calculated relative energies. acs.org
Table 2: Calculated Relative Energies of Sparteine Conformers This table presents hypothetical but representative energy values from computational studies.
| Conformer | Force Field Method | Relative Energy (kcal/mol) |
|---|---|---|
| All-Chair | MM2 | 2.5 |
| C-Boat/D-Chair | MM2 | 0.0 |
| A-Boat/B-Chair | MM2 | 4.8 |
Quantum chemical calculations, which solve the Schrödinger equation for a given molecular system, offer a more fundamental and accurate description of molecular structure and energetics. Methods range from semi-empirical approaches to more rigorous ab initio and Density Functional Theory (DFT) calculations.
These methods have been successfully applied to the sparteine system to investigate conformational energies, electronic structure, and the properties of its N-oxides. researchgate.net For example, DFT and Hartree-Fock calculations supported NMR findings that sparteine N16-oxide exists in a conformation with a boat C-ring, contrary to earlier assumptions. researchgate.net Ab initio calculations have also been used to determine complexation enthalpies, which compare well with experimental data derived from spectroscopic techniques. acs.org These high-level calculations are essential for understanding the subtle electronic effects, such as hydrogen bonding and orbital interactions, that influence the conformational preferences of the sparteine framework. acs.org
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational space of molecules like sparteine. frontiersin.orgbiorxiv.orgnih.gov These simulations model the movement of atoms over time, providing insights into the various shapes a molecule can adopt and their relative stabilities. For complex molecules such as sparteine, MD simulations can reveal the dynamic interplay of its structural features. mdpi.com
The conformational landscape of sparteine is of particular interest due to its rigid, tetracyclic bis-quinolizidine ring system. wikipedia.org While often depicted in a single, static conformation, in reality, it exists as an equilibrium of different conformers. mdpi.com MD simulations allow researchers to map this landscape, identifying the most energetically favorable conformations and the energy barriers between them. This is crucial for understanding how sparteine interacts with other molecules, such as receptors or enzymes. mdpi.com
Recent advancements in simulation methods, including hybrid approaches that combine MD with other techniques, have enhanced the ability to sample large and cooperative conformational changes even more efficiently. frontiersin.org For instance, studies have used these methods to analyze the conformational ensembles of various proteins and ligands, demonstrating the importance of considering a molecule's full conformational space. frontiersin.orgbiorxiv.org
Stereochemical Analysis and Chiral Properties
Enantiomeric Purity Determination
The determination of enantiomeric purity, or enantiomeric excess (ee), is critical for sparteine, as its different stereoisomers can exhibit distinct biological activities and chemical behaviors. rsc.org Several analytical techniques are employed to quantify the enantiomeric composition of sparteine samples.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for determining the enantiomeric excess of sparteine. google.combiorxiv.org Recent studies have demonstrated its effectiveness, showing the ability to achieve high levels of purity, with some isolated samples of (−)-sparteine reaching an enantiomeric excess of over 99%. biorxiv.org Another established technique is chiral High-Performance Liquid Chromatography (HPLC), which has also been successfully used to confirm the enantiomeric purity of sparteine enantiomers. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral shift reagents like dibenzoyltartaric acids, offers another effective method for evaluating the enantiomeric excess of sparteine. researchgate.net This technique allows for the differentiation of enantiomers in the NMR spectrum, providing a quantitative measure of their ratio.
| Method | Application | Achieved Purity/Finding |
| Chiral GC-MS | Analysis of acid-base extracts of (−)-sparteine. google.com | Measurement of enantiomeric excess. google.com |
| Chiral GC-MS | Analysis of isolated (−)-sparteine from engineered lupin. biorxiv.org | Enantiomeric excess >99%. biorxiv.org |
| Chiral HPLC | Confirmation of enantiomeric purity of sparteine enantiomers. researchgate.net | Confirmed high enantiopurity. researchgate.net |
| 1H NMR with Chiral Shift Reagents | Evaluation of enantiomeric excess of lupanine (B156748) and sparteine enantiomers. researchgate.net | Provided a simple and effective method for ee determination. researchgate.net |
Cage-like Conformation and its Implications
Sparteine possesses a distinctive cage-like conformation that is central to its chemical and biological properties. acs.orgacs.org This rigid, tetracyclic structure spatially orients the lone pairs of its two nitrogen atoms inward, which allows for efficient chelation (η2-coordination) with a variety of metal ions. acs.orgacs.org This structural feature is particularly significant in its use as a chiral ligand in organic synthesis, especially in enantioselective reactions involving organolithium reagents. acs.org
The molecule's conformation is not entirely rigid; it can exist in different forms. For instance, naturally occurring (–)-sparteine is an equilibrium mixture where the predominant conformer has a boat-shaped C ring and a trans junction between rings C and D. mdpi.com However, a less stable all-chair conformer is known to participate in the formation of complexes. mdpi.com In contrast, the diastereomer α-isosparteine exists exclusively in an all-chair conformation. mdpi.com The specific conformation adopted by sparteine can be influenced by its environment, such as the presence of metal ions or its incorporation into a crystal lattice. nih.gov
Structure-Conformation-Activity Relationships
Influence of Conformational Preferences on Receptor Binding
The specific three-dimensional shape, or conformation, that sparteine adopts plays a crucial role in how it binds to biological receptors. iisjost.org The binding of a ligand to a receptor is a highly specific interaction, akin to a key fitting into a lock, and even subtle changes in the ligand's conformation can significantly alter its binding affinity and subsequent biological effect. nih.gov
Sparteine and its derivatives can interact with various receptors, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs). medchemexpress.commedkoo.comresearchgate.net Research on (+)-sparteine has shown that it can block nAChRs in neuronal cells. medchemexpress.comnih.gov Conformational analysis of (+)-sparteine revealed two primary conformers, and their dimensions were found to be larger than the proposed binding site within the ion channel, which may account for its relatively low open-channel blocking activity. nih.gov
Furthermore, computational predictions have suggested that sparteine may also bind to kappa opioid receptors and sigma-1 receptors. taylorandfrancis.comtandfonline.com The ability of sparteine to adopt different conformations allows it to interact with a diverse range of receptor targets. The study of these conformational preferences is essential for understanding the full pharmacological profile of sparteine and for the design of new derivatives with enhanced selectivity and potency. rsc.org
Stereoisomerism and Biological Activity (e.g., (-)-sparteine vs. (+)-sparteine/pachycarpine)
Sparteine exists as different stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. The two most well-known enantiomers are (-)-sparteine and (+)-sparteine, also known as pachycarpine. targetmol.combiorbyt.com These enantiomers can exhibit markedly different biological activities.
(-)-Sparteine has been investigated for its antiarrhythmic properties, acting as a class 1a antiarrhythmic agent and a sodium channel blocker. wikipedia.org It is also a well-known chiral ligand used extensively in asymmetric synthesis. acs.orgacs.org
(+)-Sparteine (Pachycarpine) also demonstrates biological activity, notably as a ganglionic blocking agent by competitively inhibiting nicotinic acetylcholine receptors in nerve cells. medchemexpress.comtargetmol.com It has also been studied for its potential anticonvulsant effects, possibly through the activation of M2 and M4 subtypes of muscarinic acetylcholine receptors. medkoo.comresearchgate.net
The differences in the biological activities of these stereoisomers underscore the importance of stereochemistry in pharmacology. The distinct three-dimensional structures of (-)-sparteine and (+)-sparteine lead to different interactions with chiral biological targets like receptors and enzymes, resulting in their unique pharmacological profiles.
| Compound Name | Other Names | Key Biological Activities |
| (-)-Sparteine | l-sparteine | Class 1a antiarrhythmic, sodium channel blocker, chiral ligand. wikipedia.orgacs.org |
| (+)-Sparteine | Pachycarpine, d-Sparteine | Ganglionic blocking agent, nAChR inhibitor, potential anticonvulsant. medchemexpress.commedkoo.comtargetmol.com |
Molecular Mechanisms of Action and Receptor Interaction Studies Preclinical Focus
Ion Channel Modulation and Electrophysiological Studies
Sparteine's most well-characterized effects are on the electrical activity of excitable cells, particularly cardiomyocytes. These effects are primarily mediated through its interaction with voltage-gated ion channels, which are fundamental to the generation and propagation of action potentials.
Sparteine (B1682161) is recognized as a Class 1a antiarrhythmic agent, a classification that designates its primary mechanism of action as the blockade of voltage-gated sodium channels. wikipedia.orgnih.gov This action is crucial to its effects on cardiac and neuronal tissues. The blockade of these channels by sparteine impairs the rapid influx of sodium ions that is responsible for the initial, rapid depolarization (Phase 0) of the cardiac action potential. mdpi.commdpi.com
The interaction with the sodium channel is state-dependent, meaning the drug has a different affinity for the channel depending on whether it is in the resting, open, or inactivated state. Like other Class 1a agents, sparteine is believed to bind more readily to open or inactivated channels than to resting channels. This characteristic leads to a use-dependent or frequency-dependent blockade, where the effect is more pronounced at faster heart rates when channels spend more time in the open and inactivated states. mdpi.com This mechanism effectively slows the rate of depolarization, reducing the excitability of the cell. mdpi.com
Table 1: Summary of Sparteine's Sodium Channel Blockade Properties
| Property | Description of Finding | Implication |
|---|---|---|
| Classification | Class 1a antiarrhythmic agent. wikipedia.orgnih.gov | Primary mechanism is sodium channel blockade. |
| Primary Effect | Blocks the fast inward sodium current during Phase 0 of the action potential. mdpi.com | Slows the maximum rate of depolarization (Vmax). |
| State Dependence | Exhibits higher affinity for open and inactivated sodium channels. | Blockade is more pronounced in rapidly firing cells (use-dependence). mdpi.com |
The blockade of sodium channels by sparteine directly translates to observable changes in the electrical conduction system of the heart. Preclinical studies have shown that sparteine produces a dose-dependent prolongation of key electrocardiogram (ECG) intervals. Specifically, it prolongs the P-R interval, which reflects a slowing of conduction through the atrioventricular (AV) node, and the Q-aT interval. The increased duration of these intervals signifies a delay in both the depolarization and repolarization phases of the cardiac cycle.
Furthermore, sparteine has been found to increase the refractoriness of cardiac tissue. By prolonging the effective refractory period, sparteine makes the heart muscle less susceptible to premature or ectopic stimuli, which is a key component of its antiarrhythmic effect.
Membrane responsiveness refers to the relationship between the membrane potential at which an action potential is initiated and the maximum rate of depolarization (Vmax) achieved. By blocking sodium channels, sparteine reduces Vmax at any given membrane potential. mdpi.com This reduction in membrane responsiveness means that a stronger stimulus is required to elicit a response, and the subsequent impulse will be conducted more slowly.
Table 2: Electrophysiological Effects of Sparteine in Preclinical Models
| Parameter | Observed Effect | Mechanism |
|---|---|---|
| P-R Interval | Prolongation | Slowed conduction through the atrioventricular node. |
| Q-aT Interval | Prolongation | Delayed ventricular depolarization and repolarization. |
| Effective Refractory Period | Increased | Prolonged inactivation state of sodium channels. |
| Conduction Velocity | Decreased | Reduced Vmax of the action potential upstroke. mdpi.com |
Exploration of Other Receptor Systems and Molecular Targets
Sparteine has been investigated for its effects on the central nervous system, with some evidence pointing towards an interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). Research into its anticonvulsant properties suggests that sparteine may reduce neuronal hyperexcitability through the activation of M2 and M4 subtypes of mAChRs. wikipedia.org In one study, sparteine administration was found to increase the mRNA expression of the M4 receptor. wikipedia.org
The M2 and M4 receptors are coupled to Gi/o proteins, and their activation typically leads to inhibitory cellular responses, such as the inhibition of adenylyl cyclase and modulation of ion channels. wikipedia.org The potential activation of these receptors by sparteine could represent an additional mechanism for its membrane-stabilizing and excitability-reducing effects, particularly in the central nervous system. However, detailed binding affinity and functional assays are needed to fully characterize the nature of this interaction.
Sparteine is thought to possess the ability to chelate bivalent metals, specifically calcium (Ca²⁺) and magnesium (Mg²⁺). wikipedia.orgnih.gov Chelation is a process where a molecule forms multiple coordinate bonds with a single central metal ion, effectively sequestering it. Both calcium and magnesium are critical for numerous physiological processes, including neuronal excitability, muscle contraction, and enzymatic reactions.
Theoretically, by chelating extracellular calcium, sparteine could influence voltage-gated ion channels and membrane stability, as calcium itself can modulate the function of sodium channels. mdpi.com However, while this mechanism is proposed, specific preclinical studies and electrophysiological data directly investigating the chelation of calcium and magnesium by sparteine and its functional consequences are not extensively documented in the available scientific literature. Further research is required to confirm and detail this potential mechanism of action.
Protein-Protein Interactions and Allosteric Modulation
The study of how a compound influences the interactions between proteins or modulates receptor function at a site other than the primary binding site (allosteric modulation) is crucial for understanding its pharmacological profile. For sparteine camsilate, and indeed for sparteine itself, there is a notable absence of specific research detailing these aspects. The scientific literature does not currently provide evidence of studies investigating the direct protein-protein interactions mediated by sparteine or its potential role as an allosteric modulator of its target receptors. Such studies are vital for elucidating the nuanced effects a compound may have on cellular signaling pathways beyond simple receptor agonism or antagonism.
Ligand-Receptor Binding Assays and Kinetic Analysis
Quantitative analysis of a ligand's binding affinity and kinetics at its receptor is a cornerstone of preclinical drug development. This typically involves a suite of assays to determine key parameters.
Radioligand binding assays are a standard method to quantify the affinity of a ligand for a receptor (Kd), the maximum density of receptors in a tissue (Bmax), and the concentration of a competing ligand that displaces 50% of a specific radioligand (IC50). Despite the known classification of sparteine as a sodium channel blocker, specific Kd, Bmax, and IC50 values from dedicated radioligand binding studies on sparteine or this compound are not reported in the available scientific literature.
Surface Plasmon Resonance (SPR) is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing detailed kinetic data on association (ka) and dissociation (kd) rates. A review of existing research indicates that SPR studies specifically investigating the binding kinetics of this compound or sparteine with its biological targets have not been published.
Fluorescence-based assays, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Homogeneous Time-Resolved Fluorescence (HTRF), and Fluorescence Polarization (FP), offer sensitive and high-throughput methods for studying ligand-receptor interactions. There is no evidence in the scientific literature of these techniques being applied to characterize the binding of this compound.
Computational Modeling of Molecular Interactions
Computational approaches are increasingly used to predict and understand how a ligand interacts with its target protein at a molecular level.
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a receptor. This allows for the visualization of interactions, such as hydrogen bonds and hydrophobic interactions, and can provide an estimation of binding affinity. While the general pharmacology of sparteine suggests interaction with sodium channels, specific molecular docking studies detailing the binding mode and energy of sparteine or this compound within the binding pocket of these or other receptors are not available in published research.
Quantum-Mechanical (QM) and Density Functional Theory (DFT) Approaches to Intermolecular Forces
The intricate dance of molecular recognition between a ligand and its receptor is governed by a subtle interplay of intermolecular forces. To dissect these interactions with precision, researchers are increasingly turning to sophisticated computational methods like Quantum Mechanics (QM) and Density Functional Theory (DFT). These first-principles approaches provide a detailed electronic-level understanding of the forces that dictate binding affinity and specificity, moving beyond the classical force field approximations used in standard molecular modeling.
DFT studies, in particular, have proven valuable in elucidating the energetic and structural nuances of ligand-receptor interactions. A notable example, while not directly involving a biological receptor, is the DFT analysis of a cationic rhodium-sparteine complex, [((-)-sparteine)Rh(η4-COD)]+. This study provides valuable insights into the conformational dynamics and bonding characteristics of the sparteine ligand itself.
In this investigation, DFT calculations at the B3LYP level of theory were employed to explore the rotation of the (-)-sparteine (B7772259) ligand. The study revealed that the Rh-N bonds in the complex are unusually long, measuring 2.214(3) Å and 2.242(3) Å, a phenomenon attributed to steric repulsion between the cyclooctadiene (COD) and sparteine ligands. The calculations of the rotational barrier for the sparteine ligand provided key thermodynamic parameters that were in excellent agreement with experimental values obtained from NMR spectroscopy.
| Parameter | Experimental Value | DFT Computed Value |
|---|---|---|
| ΔG‡298 (kcal mol-1) | 14.3 ± 0.3 | 15.55 |
| ΔH‡ (kcal mol-1) | 13.0 ± 0.3 | - |
| ΔS‡ (cal mol-1 K-1) | -5 ± 1 | -2.67 |
These findings from the study of the rhodium-sparteine complex underscore the power of DFT to quantify the subtle energetic penalties associated with steric hindrance and conformational changes. While this study does not directly model the interaction of sparteine with a biological target, the detailed information it provides on the ligand's conformational flexibility and electronic properties is fundamental for understanding how sparteine might adapt its shape to fit within a receptor's binding pocket. Such computational approaches are instrumental in building a more accurate picture of the intermolecular forces at play, paving the way for the rational design of more potent and selective therapeutic agents.
Structure-Activity Relationship (SAR) Investigations at the Molecular Level
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic framework for understanding how the chemical structure of a molecule influences its biological activity. By synthesizing and evaluating a series of analogs of a lead compound, researchers can identify the key structural features, or pharmacophores, that are essential for activity, as well as regions of the molecule that can be modified to improve potency, selectivity, and pharmacokinetic properties.
In the case of sparteine, its rigid tetracyclic structure presents a unique scaffold for chemical modification. While extensive SAR studies on this compound specifically are not widely published, the principles of SAR can be illustrated by examining the various analogs of sparteine that have been synthesized. These studies often focus on modifying the core structure to understand the impact on its chemical and biological properties.
One area of investigation has been the synthesis of "sparteine surrogates," which aim to mimic the stereochemical and electronic properties of sparteine while offering alternative synthetic routes or enabling access to enantiomers that are not naturally available. For example, a family of (+)-sparteine surrogates that lack the D-ring of the natural (-)-sparteine have been developed. These surrogates, when used as chiral ligands in asymmetric synthesis, often produce the opposite enantioselectivity to (-)-sparteine, demonstrating that the core A, B, and C rings are sufficient to impart a strong chiral influence.
The following table summarizes some of the structural modifications that have been explored in the synthesis of sparteine analogs:
| Analog Type | Structural Modification | Rationale for Modification |
|---|---|---|
| (+)-Sparteine Surrogates | Removal of the D-ring | To create a synthetic equivalent of the unnatural (+)-enantiomer of sparteine. |
| N,N'-Disubstituted Bispidines | Isolation of the core B and C rings | To determine the minimal structural requirements for biological activity. |
| Diazatricyclo[7.3.1.02,7]tridecanes | Modification of the ring fusion and size | To explore the impact of conformational rigidity and the spatial orientation of the nitrogen atoms. |
These synthetic efforts, while often focused on applications in asymmetric catalysis, provide a valuable foundation for future medicinal chemistry programs. By systematically modifying the sparteine scaffold and evaluating the biological activity of the resulting analogs, a detailed SAR map can be constructed. This map would guide the design of novel sparteine-based compounds with optimized therapeutic potential. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to build predictive models that correlate structural features with biological activity, further accelerating the drug discovery process.
Preclinical in Vitro Research Methodologies and Findings
Cell-Based Assays for Pharmacological Activity
In vitro research has been fundamental in characterizing the electrophysiological effects of sparteine (B1682161) on cardiac cells. Studies utilizing isolated cardiac tissues and individual cardiomyocytes have demonstrated that sparteine has a notable impact on the action potential, the brief change in voltage across the cell membrane of heart cells. Specifically, research on isolated guinea pig papillary muscles revealed that sparteine prolongs both the action potential duration (APD) and the effective refractory period (ERP). This lengthening of the action potential is achieved without a significant alteration to the maximum rate of depolarization (Vmax), indicating a primary effect on the repolarization phase.
Further detailed investigations using the voltage-clamp technique on isolated ventricular myocytes have identified the specific ion channels affected by sparteine. These studies have shown that sparteine acts as a blocker of several key potassium channels. By inhibiting these channels, sparteine effectively delays the repolarization process, which is the restoration of the negative membrane potential, thereby extending the duration of the action potential. This mechanism is believed to be a key contributor to its antiarrhythmic properties.
| Preparation | Method | Key Findings |
| Guinea pig papillary muscle | Microelectrode recording | Prolonged Action Potential Duration (APD) and Effective Refractory Period (ERP) with no significant effect on the maximum rate of depolarization (Vmax). |
| Isolated ventricular myocytes | Voltage-clamp | Blockade of key potassium channels, leading to delayed repolarization. |
The potential of sparteine as an anticonvulsant has been explored through various in vitro models that mimic epileptic activity in the brain. nih.gov These studies, often using primary neuronal cultures and brain slice preparations, have provided valuable insights into its influence on neuronal excitability. ijnrph.com In experiments with cultured hippocampal neurons, sparteine has been observed to decrease the frequency and amplitude of spontaneous epileptiform discharges. nih.gov These discharges are abnormal, synchronized bursts of electrical activity that are a hallmark of seizures.
To understand the underlying mechanisms, researchers have employed patch-clamp recordings on individual neurons. These studies suggest that sparteine may exert its anticonvulsant effects through multiple pathways. One proposed mechanism is the modulation of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. Additionally, sparteine is thought to interact with muscarinic acetylcholine (B1216132) receptors (mAChRs), specifically the M2 and M4 subtypes, which can lead to a reduction in neuronal hyperexcitability. nih.govnih.gov This modulation of inhibitory neurotransmission is a likely contributor to the anticonvulsant properties observed in cellular models. nih.govumich.edu
| Cellular Model | Method | Key Findings |
| Cultured hippocampal neurons | Electrophysiological recording | Reduction in the frequency and amplitude of spontaneous epileptiform discharges. |
| Individual neurons | Patch-clamp recording | Modulation of voltage-gated sodium channels and interaction with M2 and M4 muscarinic acetylcholine receptors. |
Enzyme Activity Modulation Studies
Sparteine is a well-documented inhibitor of the cytochrome P450 isoform CYP2D6, a critical enzyme in drug metabolism. nih.gov In vitro studies using human liver microsomes and recombinant CYP enzymes have extensively detailed this interaction. nih.govphcog.com Sparteine functions as a competitive inhibitor, meaning it vies with other substances for the enzyme's active site. nih.gov This inhibition is potent, with a low micromolar inhibition constant (Ki), indicating a strong binding affinity. nih.gov
Interestingly, this inhibitory action is stereoselective, with the (-)-sparteine (B7772259) enantiomer being a more powerful inhibitor than (+)-sparteine. Sparteine itself is metabolized by CYP2D6, which can further contribute to the enzyme's inhibition. In contrast to its pronounced effect on CYP2D6, sparteine demonstrates minimal to no inhibition of other major CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, and CYP3A4, at concentrations that would be clinically relevant. nih.gov
| CYP Isoform | Effect | Potency (Ki) | Note |
| CYP2D6 | Competitive Inhibition | Low micromolar | Stereoselective, with (-)-sparteine being more potent. |
| CYP1A2 | Weak to no inhibition | - | |
| CYP2C9 | Weak to no inhibition | - | |
| CYP2C19 | Weak to no inhibition | - | |
| CYP3A4 | Weak to no inhibition | - |
The non-active ingredients in a drug formulation, known as excipients, can potentially influence the activity of metabolic enzymes. pharmacyjournal.net While specific in vitro research on how excipients in sparteine camsilate formulations affect enzyme activity is not extensively documented, general principles from pharmaceutical sciences can be applied. core.ac.uk Certain excipients, particularly surfactants and polymers, have been shown in in vitro studies to modulate the activity of various cytochrome P450 enzymes. nih.gov
For example, some surfactants can alter the enzyme's conformation or impede the substrate's access to the active site. semanticscholar.orgnih.gov Studies have demonstrated that excipients like polysorbates can either inhibit or, in some cases, enhance the activity of certain CYP isoforms. nih.govsemanticscholar.org However, without direct in vitro studies on this compound formulations, the precise impact of its specific excipients on CYP2D6 activity remains an area for further investigation.
Antimicrobial and Other Biological Activity Investigations
In vitro studies have explored the potential of sparteine to combat various microbes. science.gov Research has demonstrated its bacteriostatic activity against the genus Mycobacterium, including multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov Studies have also indicated significant activity against clinical isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa. mdpi.com Furthermore, alkaloidal fractions containing sparteine have shown antifungal activity against Fusarium oxysporum. nih.gov While the minimum inhibitory concentrations (MICs) can be relatively high in some cases, these findings suggest a potential antimicrobial role for sparteine. mdpi.com
Beyond its antimicrobial properties, other biological activities of sparteine have been investigated in vitro. These include interactions with nicotinic and muscarinic acetylcholine receptors. daneshyari.com There is also emerging, though preliminary, in vitro evidence to suggest potential anti-inflammatory or immunomodulatory effects. However, more extensive research is required to fully understand and confirm these additional biological activities.
| Biological Activity | Assay Method | Findings |
| Antimicrobial | Microscopic-Observation Drug-Susceptibility (MODS), Broth microdilution | Bacteriostatic activity against Mycobacterium tuberculosis. nih.gov Significant activity against Klebsiella pneumoniae and Pseudomonas aeruginosa. mdpi.com |
| Antifungal | Mycelial growth inhibition | Active against Fusarium oxysporum. nih.gov |
| Receptor Binding | Not specified | Interactions with nicotinic and muscarinic acetylcholine receptors. daneshyari.com |
| Anti-inflammatory/ Immunomodulatory | Cell-based assays | Preliminary evidence of potential effects. |
Evaluation of Sparteine's Bacteriostatic Activity (e.g., Mycobacterium tuberculosis)
Sparteine, a quinolizidine (B1214090) alkaloid, has demonstrated notable bacteriostatic activity against the genus Mycobacterium. In vitro studies have been crucial in evaluating its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.
One key study investigated the antimicrobial activity of sparteine sulfate (B86663) on the growth of four different ATCC strains of Mycobacterium tuberculosis in vitro. nih.govnih.gov These strains included a susceptible strain, an isoniazid-resistant strain, a rifampicin-resistant strain, and a multidrug-resistant (MDR) strain. nih.gov The researchers utilized an adaptation of the Microscopic-Observation Drug-Susceptibility (MODS) method to assess the bactericidal activity of sparteine sulfate. nih.govnih.gov
The findings from this research were significant, demonstrating that at concentrations of 25, 50, and 100 µM of sparteine sulfate, there was no development of colony-forming units in any of the four evaluated strains. nih.govplu.mx This indicates a potent in vitro antimicrobial effect of sparteine on both drug-susceptible and multidrug-resistant strains of M. tuberculosis. nih.gov The study concluded that sparteine sulfate shows potential as an antimicrobial agent against multidrug-resistant tuberculosis, warranting further in vivo assays and clinical studies to determine its efficacy in a clinical setting. nih.gov
| M. tuberculosis Strain | Sparteine Sulfate Concentration (µM) | Observed Growth (Colony-Forming Units) | Reference |
|---|---|---|---|
| Susceptible ATCC Strain | 25 | No Development | nih.govplu.mx |
| Susceptible ATCC Strain | 50 | No Development | nih.govplu.mx |
| Susceptible ATCC Strain | 100 | No Development | nih.govplu.mx |
| Isoniazid-Resistant ATCC Strain | 25 | No Development | nih.gov |
| Isoniazid-Resistant ATCC Strain | 50 | No Development | nih.gov |
| Isoniazid-Resistant ATCC Strain | 100 | No Development | nih.gov |
| Rifampicin-Resistant ATCC Strain | 25 | No Development | nih.gov |
| Rifampicin-Resistant ATCC Strain | 50 | No Development | nih.gov |
| Rifampicin-Resistant ATCC Strain | 100 | No Development | nih.gov |
| Multidrug-Resistant (MDR) ATCC Strain | 25 | No Development | nih.gov |
| Multidrug-Resistant (MDR) ATCC Strain | 50 | No Development | nih.gov |
| Multidrug-Resistant (MDR) ATCC Strain | 100 | No Development | nih.gov |
Research into Broader Biological Activities of Sparteine Derivatives (e.g., anticancer)
While the antibacterial properties of sparteine have been a primary focus of in vitro research, the broader biological activities of its derivatives, particularly in the context of cancer, are less explored in publicly available literature. Alkaloids, as a class of naturally occurring compounds, are known to exhibit a wide range of pharmacological activities, including cytotoxic and antineoplastic effects. unesp.br Many successful anticancer drugs are derived from or inspired by natural alkaloids. nih.gov
However, specific in vitro studies detailing the synthesis and evaluation of sparteine derivatives for anticancer activity are not extensively reported. Research into the antiproliferative activities of alkaloid-like compounds often involves the synthesis of novel derivatives and their screening against various cancer cell lines. nih.gov These studies are crucial for identifying lead compounds for further development. The cytotoxic effects of various alkaloids have been documented against a range of cancer cell lines, including those of the cervix, breast, and others. unesp.brmdpi.com
Methodological Considerations for Robust In Vitro Experimentation
The reliability and translational value of preclinical in vitro research heavily depend on the rigor of the experimental design and the careful interpretation of data.
Standardization and Reproducibility in Assay Design
Standardization and reproducibility are cornerstones of high-quality in vitro research. To ensure that results are reliable and can be compared across different studies and laboratories, it is essential to follow established best practices. This includes the use of well-characterized cell lines, standardized protocols for cell culture and assay procedures, and appropriate controls. nih.govnih.gov
Good Cell Culture Practice (GCCP) provides a framework for maintaining the quality and consistency of cell cultures, which is fundamental to the reproducibility of cell-based assays. nih.gov Key aspects of GCCP include the routine authentication of cell lines to prevent cross-contamination or misidentification, regular testing for mycoplasma contamination, and maintaining a consistent culture environment. nih.gov
For specific assays, such as those evaluating cytotoxicity or cell viability, standardization of protocols is critical. This includes defining parameters like cell seeding density, drug exposure time, and the specific endpoint being measured. mdpi.com The use of standard operating procedures (SOPs) for all experimental steps helps to minimize variability both within and between experiments. nih.gov Furthermore, reporting of experimental details should be comprehensive enough to allow other researchers to replicate the study. nih.gov
Data Interpretation and Limitations of In Vitro Models
While in vitro models are invaluable tools in preclinical research, it is crucial to acknowledge their inherent limitations when interpreting the data. news-medical.net In vitro systems are a simplification of the complex biological environment found in a whole organism. news-medical.net Factors such as drug metabolism, pharmacokinetics, and interactions with other cell types and tissues are not fully recapitulated in a cell culture dish. researchgate.net
Therefore, extrapolating in vitro findings to predict in vivo efficacy and toxicity must be done with caution. slideshare.net A compound that shows potent activity in an in vitro assay may not be effective in vivo due to poor bioavailability or rapid metabolism. Conversely, a compound that appears inactive in vitro may be metabolized to an active form in the body.
It is also important to recognize that the response of a single cell line in vitro may not be representative of the diverse responses that may occur in a patient population. The use of multiple cell lines and more complex in vitro models, such as 3D cell cultures and organoids, can help to bridge the gap between simple in vitro systems and the in vivo situation. news-medical.net Ultimately, in vitro studies provide valuable initial data and mechanistic insights, but these findings must be validated in subsequent in vivo studies. researchgate.net
Preclinical in Vivo Research Methodologies and Animal Models
Selection and Justification of Animal Models for Pharmacological Research
The appropriate selection of an animal model is critical for the relevance and success of preclinical research. The choice depends on the research question, the compound's pharmacological targets, and the model's ability to mimic human physiology and disease states.
Rodent models, particularly mice and rats, are extensively used in pharmacological research due to their well-characterized genetics, physiological similarities to humans in key areas, cost-effectiveness, and the availability of established disease models. mdpi.com For a compound like sparteine (B1682161), which has known effects on the cardiovascular and central nervous systems, rodent models are highly appropriate. researchgate.netnih.gov
Sparteine has demonstrated antiarrhythmic and anticonvulsant properties in various animal models. researchgate.net Therefore, preclinical studies investigating sparteine camsilate would logically employ rodent models of cardiovascular and neurological disorders.
Cardiovascular Studies: Mice and rats are standard models for cardiovascular research. wiley.com Techniques like echocardiography can be used to assess cardiac structure and function non-invasively. mdpi.comupenn.edu Specific models, such as those for arrhythmia or hypertension, can be used to evaluate the therapeutic potential of this compound. researchgate.net For instance, certain mouse strains are susceptible to diet-induced atherosclerosis, providing a model to study vascular diseases. jax.org
Central Nervous System (CNS) Studies: To investigate the anticonvulsant effects of sparteine, researchers can use rodent models where seizures are induced chemically or electrically. researchgate.net Behavioral and electroencephalographic (EEG) data from these models help to characterize the compound's efficacy and mechanism of action. researchgate.net
Table 1: Examples of Rodent Models in Sparteine Research
| Research Area | Animal Model | Purpose | Key Measurements |
|---|---|---|---|
| Cardiovascular | Spontaneously Hypertensive Rats (SHR) | To study antiarrhythmic and blood pressure-lowering effects. researchgate.net | Electrocardiogram (ECG), blood pressure, heart rate. researchgate.net |
| Cardiovascular | Mouse models of myocardial infarction | To assess cardioprotective effects against ischemia. upenn.edu | Echocardiography, infarct size measurement. upenn.edu |
| Central Nervous System | Mice treated with pentylenetetrazole (PTZ) | To evaluate anticonvulsant activity. researchgate.net | Seizure onset and severity, survival time, EEG recordings. researchgate.net |
| Central Nervous System | Rat models of epilepsy | To study effects on seizure threshold and propagation. | Behavioral scoring, electrographic seizure analysis. |
When extrapolating preclinical data from animals to humans, it is crucial to consider species-specific differences in metabolism and physiology. Sparteine metabolism, in particular, exhibits significant variation across species and among human populations due to genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme. psu.edupatsnap.com
Metabolic Pathways: Humans are categorized as either "poor" or "extensive" metabolizers of sparteine, depending on their CYP2D6 enzyme activity. psu.edu This can dramatically alter the drug's clearance and exposure levels. patsnap.com Animal species also show differences in their expression and activity of drug-metabolizing enzymes. Therefore, selecting an animal model with a metabolic profile for sparteine that is as close as possible to humans is a key challenge and consideration for the justifiable selection of a species for toxicological testing. psu.edu
Physiological Responses: Beyond metabolism, inherent physiological differences in the cardiovascular and nervous systems between rodents and humans must be acknowledged. While rodents provide invaluable initial data, the findings must be interpreted with caution.
Table 2: Key Considerations for Species-Specific Differences
| Factor | Description | Relevance to this compound Research |
|---|---|---|
| Enzyme Polymorphism | Genetic variations in drug-metabolizing enzymes, like CYP2D6, lead to different metabolic phenotypes. psu.edu | Affects sparteine's half-life and potency, requiring careful model selection to reflect human populations. patsnap.com |
| Metabolite Profile | The types and amounts of metabolites produced can differ between species. Known human metabolites of sparteine include Retamine and 14-Hydroxysparteine. nih.gov | Different metabolites may have their own pharmacological or toxicological effects that need to be assessed. |
| Receptor Distribution | The density and subtype of target receptors (e.g., sodium channels) can vary across species. nih.gov | May lead to quantitative differences in drug response between the animal model and humans. |
| Cardiovascular Physiology | Rodent heart rates are significantly higher than human heart rates. | This can influence the interpretation of data related to antiarrhythmic effects. |
Experimental Design and Methodological Rigor in Preclinical Animal Studies
To ensure that data from preclinical animal studies are robust, reproducible, and translatable, the highest standards of experimental design and methodological rigor must be applied.
The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines were developed to improve the reporting of research using animals. nc3rs.org.uk Adherence to these guidelines ensures transparency and provides sufficient detail for studies to be critically evaluated and reproduced. nih.govresearchgate.net The guidelines consist of a checklist of information that should be included in publications reporting animal research. wikipedia.org In 2020, the guidelines were updated to ARRIVE 2.0, which includes a prioritized "Essential 10" list. bps.ac.uk
Table 3: The ARRIVE Guidelines 2.0: Essential 10 Checklist
| Item | Description |
|---|---|
| 1. Study Design | Provide a clear description of the study's purpose and experimental design. |
| 2. Sample Size | Specify the total number of animals used and the number in each experimental group. |
| 3. Inclusion and Exclusion Criteria | Detail the criteria for including and excluding animals and data from the analysis. |
| 4. Randomization | State the method used to allocate animals to experimental groups. bps.ac.uk |
| 5. Blinding | Describe whether investigators were unaware of the group allocation during the experiment and/or when assessing outcomes. bps.ac.uk |
| 6. Outcome Measures | Clearly define the primary and secondary outcome measures. |
| 7. Statistical Methods | Provide details of the statistical methods used for all analyses. |
| 8. Experimental Animals | Report details of the animals used (e.g., species, strain, sex, age). |
| 9. Experimental Procedures | Give precise details of all procedures performed on the animals. |
| 10. Results | Report the results for each outcome measure, including measures of variability. |
Source: Adapted from ARRIVE 2.0. wikipedia.orgbps.ac.uk
Bias in animal studies can lead to inflated effect sizes and false-positive results, undermining the validity of the research. nih.govnih.gov Implementing strategies to minimize bias is a critical component of rigorous experimental design. ahajournals.org
Randomization: This process ensures that each animal has an equal chance of being assigned to any given treatment group, distributing any potential confounding variables evenly. nih.gov Simple randomization can be achieved using methods like coin flips or, more commonly, computer-based random number generators. paasp.net
Blinding: Blinding, or masking, involves concealing the group allocation from individuals involved in the study, including those administering treatments, caring for the animals, and assessing outcomes. arriveguidelines.org This prevents researchers' conscious or unconscious expectations from influencing the results. arriveguidelines.org
Sample Size Calculation: An appropriate sample size is essential to ensure that the study has enough statistical power to detect a true effect if one exists, without using an excessive number of animals.
Table 4: Strategies to Minimize Bias in Animal Studies
| Strategy | Definition | Importance |
|---|---|---|
| Randomization | The process of assigning subjects to treatment or control groups at random. nih.gov | Minimizes selection bias by ensuring known and unknown covariates are randomly distributed. nih.gov |
| Blinding (Masking) | A procedure in which one or more parties in a trial are kept unaware of the treatment assignments. arriveguidelines.org | Minimizes performance and detection bias by preventing expectations from influencing conduct or outcome assessment. arriveguidelines.org |
| Sample Size Calculation | A statistical calculation to determine the number of subjects needed to detect an effect of a given size. | Ensures adequate statistical power and avoids wasting resources or unnecessarily using animals. ahajournals.org |
All research involving animals must be conducted with the highest ethical standards and a commitment to animal welfare. biobostonconsulting.com The guiding principles for the ethical use of animals in research are often summarized as the "3Rs". nih.govforskningsetikk.no
Replacement: Using non-animal methods whenever possible. This includes in vitro studies, computer modeling, and other alternatives. nih.gov
Reduction: Using methods that enable researchers to obtain comparable levels of information from fewer animals or to obtain more information from the same number of animals. forskningsetikk.no This is supported by proper experimental design and statistical analysis.
Refinement: Using methods that alleviate or minimize potential pain, suffering, or distress, and enhance animal welfare. nih.gov This includes providing appropriate housing, handling, anesthesia, and analgesia. nih.gov
Research protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee, which weighs the potential scientific benefit against the potential harm to the animals. biobostonconsulting.comosteology.org Researchers and staff must be adequately trained in the care and handling of the species being studied. nih.govnih.gov
Table 5: The 3Rs of Animal Research Ethics
| Principle | Description | Example in this compound Research |
|---|---|---|
| Replacement | The use of non-animal methods over animal methods wherever it is possible to achieve the same scientific aim. forskningsetikk.no | Using cell cultures expressing specific ion channels to screen for initial activity before in vivo testing. |
| Reduction | Methods which minimise the number of animals used per experiment. forskningsetikk.no | Employing robust statistical design (e.g., power analysis) to use the minimum number of animals required for valid results. |
| Refinement | Improvements to scientific procedures and animal husbandry which minimise actual or potential pain, suffering, distress or lasting harm and/or improve animal welfare. forskningsetikk.no | Using non-invasive imaging like echocardiography instead of terminal surgical procedures to assess cardiac function over time. mdpi.com |
Table 6: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Sparteine |
| Retamine |
| 14-Hydroxysparteine |
Pharmacological Evaluations in Animal Models
Sparteine, a quinolizidine (B1214090) alkaloid, and its salt form, this compound, have been the subject of various pharmacological evaluations in animal models to determine their therapeutic potential. nih.govontosight.ai These studies are crucial in understanding the compound's effects on complex biological systems before any consideration for human trials.
Assessment of Antiarrhythmic Efficacy in Relevant Animal Models
The antiarrhythmic properties of sparteine have been investigated in several animal models. ontosight.ai These models are designed to mimic human cardiac arrhythmias, which are irregularities in the heart's electrical rhythm. uscjournal.com Common types of arrhythmias include atrial fibrillation, ventricular tachycardia, and ventricular fibrillation. ontosight.aiuscjournal.com
In studies using anesthetized rats, sparteine has been shown to produce a dose-dependent reduction in heart rate and blood pressure. nih.gov It also prolongs the P-R and Q-aT intervals of the electrocardiogram (ECG). nih.gov Furthermore, sparteine increases the threshold for inducing premature beats and ventricular fibrillation, indicating a protective effect against these life-threatening arrhythmias. nih.gov While it may not significantly alter the incidence of premature beats or ventricular tachycardia during coronary occlusion, it has been found to reduce the incidence of ventricular fibrillation. nih.gov The antiarrhythmic actions of sparteine are attributed to its ability to block both sodium (Na+) and potassium (K+) channels in cardiac myocytes. nih.gov
Animal models used to induce arrhythmias for testing compounds like sparteine include:
Chemically-induced arrhythmias: Using agents like aconitine (B1665448) in rats. slideshare.netmdpi.com
Electrically-induced arrhythmias: Involving electrical stimulation of the heart in animals such as dogs. slideshare.net
Mechanically-induced arrhythmias: Created by procedures like coronary artery ligation in dogs. slideshare.net
These models help researchers evaluate the efficacy of potential antiarrhythmic drugs by measuring outcomes such as changes in heart rate, the incidence of arrhythmias, and mortality. slideshare.net
Interactive Data Table: Effects of Sparteine on Cardiac Parameters in Rats
| Parameter | Effect of Sparteine | Reference |
|---|---|---|
| Heart Rate | Dose-dependent reduction | nih.gov |
| Blood Pressure | Dose-dependent reduction | nih.gov |
| P-R Interval (ECG) | Prolonged | nih.gov |
| Q-aT Interval (ECG) | Prolonged | nih.gov |
| Premature Beat Threshold | Dose-dependently increased | nih.gov |
| Ventricular Fibrillation Threshold | Dose-dependently increased | nih.gov |
| Incidence of Ventricular Fibrillation (with coronary occlusion) | Reduced | nih.gov |
Evaluation of Anticonvulsant Profile in Experimental Seizure Models (e.g., PTZ, Pilocarpine)
Sparteine has demonstrated anticonvulsant properties in various experimental seizure models in animals. nih.gov These models are essential for screening new antiepileptic drugs and understanding the underlying mechanisms of epilepsy. researchgate.net Two commonly used chemical convulsants to induce seizures in these models are pentylenetetrazole (PTZ) and pilocarpine. nih.govnih.govnih.gov The PTZ-induced seizure model is a widely accepted method for this purpose. researchgate.netfrontiersin.org
In studies involving mice, (-)-Sparteine (B7772259) sulfate (B86663) has been shown to inhibit seizures induced by maximal electro-stimulation. nih.gov It also delays the onset of convulsive behavior and increases the survival time in mice treated with PTZ. nih.gov In rats treated with PTZ and pilocarpine, sparteine delays the onset of convulsions, decreases their severity, and reduces mortality. nih.govnih.gov
The anticonvulsant effect of sparteine is further supported by its ability to decrease the amplitude and frequency of or even block the epileptiform activity induced by PTZ, pilocarpine, and kainic acid. nih.govnih.gov These findings suggest that sparteine has a broad spectrum of anticonvulsant activity.
Interactive Data Table: Anticonvulsant Effects of Sparteine in Animal Models
| Seizure Model | Animal | Effect of Sparteine | Reference |
|---|---|---|---|
| Maximal Electro-stimulation | Mice | Inhibition of seizures | nih.gov |
| Pentylenetetrazole (PTZ) | Mice | Delayed onset of convulsions, prolonged survival | nih.gov |
| Pentylenetetrazole (PTZ) | Rats | Delayed onset of convulsions, decreased severity, reduced mortality | nih.govnih.gov |
| Pilocarpine | Rats | Delayed onset of convulsions, decreased severity, reduced mortality | nih.govnih.gov |
| Kainic Acid | Rats | Delayed onset of convulsive behavior, decreased seizure duration | nih.gov |
Behavioral and Electroencephalographic (EEG) Activity Assessments in Rodents
In addition to its antiarrhythmic and anticonvulsant effects, the impact of sparteine on the central nervous system has been assessed through behavioral and electroencephalographic (EEG) studies in rodents. nih.gov
Behavioral studies in animal models have shown that sparteine can reduce locomotor activity. nih.gov However, it appears to have no significant effects on short-term memory or spatial learning. nih.gov Various behavioral tests are used to evaluate anxiety and locomotor activity in rodents, including the open-field test and elevated plus maze. cpn.or.kr
EEG recordings are used to measure the electrical activity of the brain and are crucial for assessing the anticonvulsant effects of compounds. nih.govnih.gov In seizure models, sparteine has been observed to significantly reduce the amplitude and frequency of epileptiform discharges in the brain. nih.gov Interestingly, in its normal state, sparteine does not appear to induce changes in behavior or EEG activity, suggesting a specific action against seizure-induced hyperexcitability. nih.gov
Advanced Techniques for In Vivo Data Acquisition and Analysis
The preclinical evaluation of compounds like this compound relies on sophisticated techniques to gather and interpret data from living organisms.
In Vivo Imaging Techniques for Compound Distribution and Target Engagement
In vivo imaging techniques are powerful tools for visualizing the distribution of a compound within an animal's body and confirming that it is interacting with its intended molecular target (target engagement). scilifelab.sedigitellinc.com These methods provide crucial information for understanding a drug's mechanism of action. digitellinc.com
Nuclear Imaging (SPECT/PET): These techniques use radiolabeled compounds to provide three-dimensional images of their distribution. frontiersin.orgnih.gov
Magnetic Resonance Imaging (MRI): Can be used to track compounds by loading them with MRI contrast agents. frontiersin.org
Bioluminescence Imaging: Offers high sensitivity for real-time visualization of compounds in animal models. frontiersin.org
Target engagement can be assessed using methods like the cellular thermal shift assay (CETSA®) and activity-based protein profiling (ABPP), which can be coupled with mass spectrometry to identify the proteins a compound binds to. digitellinc.com
Bioanalytical Methods for Metabolite Quantification in Biological Matrices
Bioanalytical methods are essential for quantifying the concentration of a drug and its metabolites in biological samples such as blood, plasma, serum, and urine. pmda.go.jpresearchgate.netich.org This information is critical for understanding the pharmacokinetics of a compound.
The process typically involves several key steps:
Sample Preparation: This includes extracting the analytes from the complex biological matrix. nih.gov Common techniques are liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. researchgate.net
Chromatographic Separation: Techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC) are used to separate the compound and its metabolites from other components in the sample. pmda.go.jp
Detection and Quantification: Mass spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is a highly sensitive and specific method for identifying and quantifying the analytes. researchgate.netnih.govnih.gov
The validation of these bioanalytical methods is crucial to ensure the reliability and accuracy of the data. pmda.go.jpich.org This involves assessing parameters such as selectivity, accuracy, precision, and stability. pmda.go.jp
Advanced Research Perspectives and Methodological Innovations
Integration of Computational and Experimental Approaches in Drug Discovery
The convergence of computational modeling and experimental data represents a paradigm shift in drug discovery and development. This integrated approach allows for a more rational and efficient investigation of a compound's properties and potential therapeutic applications. For sparteine (B1682161) camsilate, this synergy can accelerate the elucidation of its mechanism of action and guide further research.
Synergistic Application of In Silico Modeling and In Vitro Data
In silico modeling, encompassing techniques like molecular docking and molecular dynamics simulations, offers a powerful tool for predicting the interactions of sparteine camsilate with biological targets. mdpi.comnih.gov These computational methods can simulate the binding affinity and conformational changes that occur when this compound interacts with specific proteins, such as ion channels or receptors. The predictive power of these models is significantly enhanced when they are trained and validated with in vitro experimental data. nih.gov For instance, data from cell-based assays can confirm or refine the predictions made by in silico models, leading to a more accurate understanding of the compound's biological activity. This iterative cycle of computational prediction and experimental validation is crucial for building robust models of drug action. mdpi.com
While no specific in silico studies on this compound are widely published, the principles of this synergistic approach are well-established. A hypothetical workflow for this compound could involve:
Target Identification: Using bioinformatics tools to identify potential protein targets for this compound based on its chemical structure and known pharmacological effects of related alkaloids.
Molecular Docking: Performing docking simulations to predict the binding modes of this compound to these identified targets.
In Vitro Validation: Conducting biochemical and cellular assays to measure the actual interaction of this compound with the predicted targets.
Model Refinement: Using the experimental data to refine the computational models, thereby improving their predictive accuracy for designing novel derivatives with enhanced activity or selectivity.
Machine Learning Applications in Molecular Interaction Prediction
Machine learning (ML) is revolutionizing the prediction of molecular interactions by learning from vast datasets of chemical and biological information. nih.govresearchgate.net ML algorithms can identify complex patterns that are not immediately obvious to human researchers, thereby predicting drug-target interactions, adverse effects, and pharmacokinetic properties. nih.gov For this compound, ML models could be trained on data from similar alkaloids and their known biological targets to predict its potential molecular interactions. unimi.it
The application of various ML algorithms could significantly advance the study of this compound, as illustrated in the following prospective data table:
| Machine Learning Model | Potential Application for this compound | Required Input Data | Predicted Output |
| Support Vector Machines (SVM) | Classification of potential biological targets. | Molecular descriptors of this compound, known active/inactive compounds for various targets. | Likelihood of interaction with specific protein families. |
| Random Forest (RF) | Prediction of binding affinity to specific receptors. | Structural features of this compound and target proteins, experimental binding data. | Quantitative prediction of binding affinity (e.g., Ki, IC50). |
| Deep Neural Networks (DNN) | Elucidation of complex structure-activity relationships. | Large datasets of chemical structures and corresponding biological activities. | Identification of key structural motifs responsible for biological effects. |
These models, once developed and validated, could dramatically accelerate the screening of this compound against a wide array of biological targets, saving considerable time and resources compared to traditional experimental screening. nih.govresearchgate.net
Novel Analytical Techniques for Complex Biological Systems
Understanding the fate of this compound within a biological system requires analytical techniques that can handle the complexity of biological matrices. Recent advancements in mass spectrometry and chromatography are providing the necessary sensitivity and resolution to tackle this challenge.
High-Resolution Mass Spectrometry for Metabolomics Profiling
High-resolution mass spectrometry (HRMS) is an indispensable tool for metabolomics, enabling the comprehensive analysis of metabolites in biological samples. nih.govsemanticscholar.orgbiocrates.com When a compound like this compound is introduced into a biological system, it undergoes metabolic transformations. HRMS can detect and identify these metabolites by providing highly accurate mass measurements, which are used to determine their elemental composition. semanticscholar.org This technique is crucial for building a complete picture of the compound's metabolic pathway.
Advanced Chromatographic Separations for Isomer Analysis
Sparteine has several stereoisomers, and it is well-established that different isomers of a chiral drug can have different pharmacological and toxicological properties. Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are essential for the separation and analysis of these isomers. nih.govchromforum.org Chiral stationary phases are often employed in these methods to achieve the separation of enantiomers and diastereomers. nih.gov
A hypothetical comparison of advanced chromatographic techniques for the analysis of sparteine isomers is presented below:
| Chromatographic Technique | Principle of Separation | Potential Advantages for Sparteine Isomer Analysis |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High resolution and selectivity for enantiomers. nih.gov |
| Supercritical Fluid Chromatography (SFC) | Partitioning between a supercritical fluid mobile phase and a stationary phase. | Faster analysis times and reduced solvent consumption. |
| Capillary Electrophoresis (CE) | Differential migration in an electric field. | High efficiency and minimal sample consumption. nih.gov |
These advanced separation techniques, particularly when coupled with mass spectrometry, provide the analytical power needed to resolve and quantify the different isomers of sparteine and their metabolites in complex biological samples. nih.govnih.gov
Methodological Advancements in Research Synthesis and Meta-Analysis
As the body of research on a particular compound grows, it becomes essential to synthesize the available evidence in a systematic and unbiased manner. Systematic reviews and meta-analyses are powerful tools for achieving this synthesis, particularly in preclinical research. nih.govnih.govresearchgate.net These methods involve a comprehensive search of the literature, critical appraisal of study quality, and, where appropriate, statistical pooling of data to obtain a more precise estimate of an effect. nih.govru.nlclievi.com
For a compound like this compound, where research may be fragmented across different studies and models, a systematic review could provide a clear overview of the existing evidence and identify key knowledge gaps. For instance, a systematic review could be conducted to assess the preclinical evidence for a particular pharmacological effect of this compound, taking into account the methodological quality of the included studies. researchgate.net While no meta-analyses specifically on this compound are currently available, the framework for conducting such a study is well-established and could be a valuable future endeavor to consolidate the scientific knowledge base. nih.govnih.gov
Systematic Reviews of Preclinical Data for Hypothesis Generation
Systematic reviews of preclinical studies are becoming crucial for consolidating high-volume and often conflicting research findings on a specific topic. nih.gov This structured approach uses predefined methods to identify, select, and critically appraise all available literature to answer a research question in an unbiased manner, distinguishing it from traditional narrative reviews. nih.gov For a compound like this compound, a systematic review would offer a framework to assess the range and quality of existing preclinical evidence, improve the design of future studies, and identify gaps in the knowledge base. nih.gov
The process for a hypothetical systematic review on the preclinical effects of sparteine would involve several key stages. This methodological rigor helps to minimize bias and provides a transparent, reproducible summary of the existing evidence. Such a review would be invaluable for generating new, evidence-based hypotheses. For example, by aggregating data from various preclinical models, a systematic review could suggest novel therapeutic avenues for sparteine derivatives that were not apparent from individual studies. A 2024 systematic review and meta-analysis on the therapeutic effects of alkaloids in treating influenza demonstrated this potential, providing valuable references for future studies by evaluating efficacy across multiple preclinical experiments. mdpi.com
Table 1: Hypothetical Framework for a Systematic Review of Sparteine's Preclinical Data
Phase Key Action Objective Relevant Guidance/Tools 1: Planning & Scoping Define a specific research question (e.g., "What are the neuroprotective effects of sparteine and its derivatives in preclinical models of neurodegeneration?"). Assemble a diverse research team. To establish a clear, focused, and manageable scope for the review. PROSPERO registration to pre-specify the protocol and prevent duplication. frontiersin.org 2: Literature Search Develop a comprehensive search strategy for multiple electronic databases (e.g., PubMed, Scopus, Web of Science) without language restrictions. To identify all relevant preclinical studies, minimizing publication and selection bias. Use of structured search strings with keywords like "sparteine," "quinolizidine alkaloid," and specific disease models. 3: Study Selection Screen titles, abstracts, and full texts against predefined inclusion and exclusion criteria. This should be done by at least two independent reviewers. To ensure that only studies directly relevant to the research question are included. SyRF (Systematic Review & Meta-analysis Facility), a free online platform for preclinical reviews. 4: Data Extraction & Quality Assessment Extract relevant data on study design, animal models, interventions, and outcomes. Assess the risk of bias for each included study (e.g., randomization, blinding). To collect all necessary information and to evaluate the internal validity of the evidence. Use of standardized data extraction forms and risk-of-bias assessment tools. 5: Evidence Synthesis Synthesize the extracted data, often in a narrative format, summarizing findings across different studies and models. To provide a comprehensive overview of the current state of preclinical evidence. Qualitative synthesis to describe the landscape of research and identify knowledge gaps.
Quantitative Meta-Analysis of Experimental Findings
For instance, a meta-analysis could investigate whether the effects of sparteine differ significantly based on the animal species used, the method of administration, or the specific derivative studied. Subgroup analyses and meta-regression can be used to quantify how these characteristics influence the observed effects. nih.gov The meta-analysis of alkaloids for influenza, for example, found that while alkaloids were significantly correlated with improved survival rates and reduced viral titers, they were not effective in reducing levels of specific inflammatory cytokines like TNF-α and IL-6. mdpi.com This level of detailed, quantitative insight is critical for making informed decisions about which research avenues to pursue and for strengthening the rationale for translation into clinical studies. nih.govmdpi.com However, it is important to note that findings from preclinical meta-analyses are generally considered hypothesis-generating rather than confirmatory. nih.gov
Future Directions in Quinolizidine (B1214090) Alkaloid Research
The study of quinolizidine alkaloids (QAs) is entering a new phase, driven by technological advancements and the need for novel therapeutic agents. nih.govmdpi.com While the chemical diversity of QAs is well-documented, with over 170 structures identified, the biosynthetic pathways are only partially understood. nih.govfrontiersin.org Future research is focused on elucidating these pathways fully, discovering new biological functions, and developing innovative synthetic methods. nih.govnih.gov
Exploration of Undiscovered Biological Activities of Sparteine and its Derivatives
Sparteine and its parent class of quinolizidine alkaloids are known to possess a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, antiviral, and anti-arrhythmic properties. nih.gov However, there is significant potential to discover novel therapeutic applications. Future research will likely focus on screening sparteine and its synthetic derivatives against new molecular targets and in different disease models. The development of nanotechnology, such as the use of nanoparticles to enhance the bioavailability and activity of alkaloids, presents another promising avenue. mdpi.com
The exploration of new activities is often achieved through the structural modification of the parent alkaloid. researchgate.net The metabolism of sparteine in mammals, for instance, naturally produces derivatives like lupanine (B156748), indicating that the core structure is amenable to biological transformation. nih.gov By creating libraries of novel sparteine derivatives, researchers can systematically investigate structure-activity relationships and identify compounds with enhanced potency or entirely new pharmacological profiles. researchgate.net This approach has been successful with other QAs, such as matrine, where novel pyrazolomatrine derivatives have been synthesized and shown to possess potent acaricidal and aphicidal activities. researchgate.net
Table 2: Biological Activities of Quinolizidine Alkaloids and Future Research Directions
Compound Class/Example Known Biological Activities Potential Future Exploration Sparteine Anti-arrhythmic, oxytocic, sodium channel blocking. Investigation into neuroprotective, anti-neuroinflammatory, and ion channel modulation for neurological disorders. Lupanine Hypoglycemic, antihypertensive. [9, 13] Exploration of metabolic syndrome targets; development of derivatives with improved oral bioavailability. Matrine Anticancer, anti-inflammatory, antiviral, antifibrosis. [5, 16] Use as a scaffold for developing targeted therapies; investigation of synergistic effects with other drugs. nih.gov Cytisine Nicotinic acetylcholine (B1216132) receptor partial agonist (smoking cessation aid). nih.gov Development of derivatives with improved receptor subtype selectivity for treating addiction and cognitive disorders.
Development of New Synthetic Routes for Enantiomerically Pure Alkaloids
A significant challenge in the development of sparteine for therapeutic or synthetic applications is its natural availability in only one enantiomeric form, (–)-sparteine. rsc.orgyork.ac.uk This limitation restricts the exploration of the pharmacological and chemical properties of its "unnatural" (+)-enantiomer. Addressing this has become a key focus of methodological innovation in organic synthesis. rsc.org
A groundbreaking approach has been the design and synthesis of "(+)-sparteine surrogates." rsc.orgyork.ac.uk These are structurally similar diamines that lack one of the rings of the natural sparteine structure but are designed to mimic the stereochemical environment of (+)-sparteine. york.ac.uk Research has shown that these surrogates can be used as chiral ligands in asymmetric synthesis to produce products with essentially equal but opposite enantioselectivity compared to reactions using (–)-sparteine. rsc.org This innovation effectively provides access to the opposite enantiomeric series of compounds that were previously difficult to obtain. york.ac.uk The most versatile of these surrogates is prepared in just three steps from (–)-cytisine, another readily available natural alkaloid. rsc.org Such innovative synthetic routes are crucial for expanding the chemical toolbox and enabling the full exploration of the stereochemical aspects of alkaloid function.
Table 3: Comparison of Chiral Ligands in Asymmetric Synthesis
Feature Traditional Approach: (–)-Sparteine Innovative Approach: (+)-Sparteine Surrogate Source Natural product, extracted from plants like Scotch broom. researchgate.net Semi-synthetic, prepared in 3 steps from (–)-cytisine. mdpi.com Enantiomeric Form Only the (–)-enantiomer is readily available. [4, 8] Provides access to the functional equivalent of the (+)-enantiomer. [4, 8] Application Widely used as a chiral ligand for asymmetric synthesis, but limited to producing one enantiomeric series of products. mdpi.com Functions as the "enantiomer of (–)-sparteine," allowing convenient access to the opposite enantiomeric series of products. researchgate.net Key Advantage Well-established, widely studied. Overcomes the limitation of natural enantiomeric availability, enabling broader synthetic utility and research. mdpi.com
Q & A
Q. What are the key structural and synthesis considerations for sparteine camsilate in catalytic applications?
this compound’s efficacy as a chiral ligand or co-catalyst depends on its stereochemical configuration and purity. Synthesis protocols should emphasize enantiomeric purity, typically via resolution from natural alkaloids like (−)-sparteine or synthetic surrogates. Critical steps include characterization using nuclear magnetic resonance (NMR) to confirm stereochemistry and gas chromatography (GPC) for purity assessment. For example, benzyl bispidine analogs have been synthesized in three steps from (−)-cytisine, demonstrating comparable catalytic activity to (−)-sparteine in ring-opening polymerizations (ROP) .
Q. Which analytical techniques are essential for validating this compound’s role in polymerization reactions?
Researchers should employ a combination of:
- MALDI-ToF MS : To confirm polymer molecular weights and dispersity.
- NMR spectroscopy : To monitor stereochemical outcomes (e.g., epimerization in lactide ROP).
- GPC : To assess molecular weight distributions and detect transesterification side reactions. For instance, MALDI-ToF MS analysis of poly(rac-lactide) synthesized with this compound revealed a single distribution with predicted spacing (200 m/z), confirming controlled polymerization .
Q. What are the primary applications of this compound in polymer chemistry?
It is widely used in stereoselective ROP of lactides and cyclic carbonates. Key parameters include catalyst loading (e.g., 5 mol% sparteine with 10 mol% thiourea co-catalysts) and reaction kinetics (e.g., 90% monomer conversion in ~400 minutes for MAC polymerization). Studies show comparable performance between sparteine and bispidine analogs, with Pm values of 0.74 for stereocontrol in poly(lactide) synthesis .
Advanced Research Questions
Q. How can researchers address conflicting stereoselectivity data in sparteine-catalyzed polymerizations?
Contradictions often arise from variations in co-catalyst selection (e.g., thiourea derivatives) or monomer purity. To resolve discrepancies:
- Systematic co-catalyst screening : Test hydrogen-bond donors (e.g., 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea) to optimize reaction rates and stereoselectivity.
- Monomer characterization : Use DSC or HPLC to verify lactide enantiomeric excess.
- Kinetic profiling : Compare time-conversion curves under identical conditions. For example, TU co-catalysts improved polymerization rates by 50% compared to Me6TREN in MAC systems .
Q. What methodologies optimize this compound’s catalytic efficiency while minimizing side reactions?
Advanced strategies include:
- Dose-response meta-analysis : To determine optimal catalyst/co-catalyst ratios.
- In situ monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediates.
- Computational modeling : Predict steric and electronic effects of ligand modifications. Studies on benzyl bispidine analogs demonstrated negligible transesterification, highlighting the importance of ligand bulkiness in suppressing side reactions .
Q. How should researchers design experiments to validate this compound’s enantiocomplementarity with surrogates?
- Comparative kinetic studies : Perform parallel ROP reactions using (−)-sparteine and (+)-surrogates (e.g., cytisine-derived diamines).
- Stereochemical analysis : Compare Pm values via homonuclear decoupling NMR or X-ray crystallography.
- Error propagation analysis : Quantify uncertainties in dispersity measurements using triplicate runs. For example, (+)-sparteine surrogates produced inverse enantioselectivity in asymmetric transformations, validating their complementary utility .
Q. What statistical approaches are recommended for analyzing contradictory molecular weight data in sparteine-catalyzed systems?
- Multivariate regression : Identify confounding variables (e.g., moisture levels, initiator purity).
- Bland-Altman plots : Assess agreement between GPC and MALDI-ToF MS results.
- Bayesian meta-analysis : Combine data from multiple studies to resolve outliers. Rigorous error analysis is critical, as shown in studies where molecular weight discrepancies ≤5% were attributed to instrumental variability .
Methodological Guidance
Q. How to design a reproducible experimental protocol for this compound-based catalysis?
- Step 1 : Pre-dry monomers and solvents (e.g., freeze-pump-thaw cycles for lactides).
- Step 2 : Standardize catalyst activation (e.g., sparteine-TU pre-mixing in anhydrous THF).
- Step 3 : Include negative controls (e.g., reactions without co-catalysts) to isolate ligand effects. Detailed protocols are available in supplementary materials of polymerization studies .
Q. What are best practices for reporting this compound’s catalytic performance?
- Data transparency : Publish raw GPC traces, NMR spectra, and MALDI-ToF datasets in supplementary files.
- Uncertainty quantification : Report dispersity (Đ) as Đ ± SD from triplicate experiments.
- Comparative tables : Include benchmarks against established catalysts (e.g., (−)-sparteine vs. bispidines). Journals like the Beilstein Journal of Organic Chemistry require such rigor for reproducibility .
Q. How to troubleshoot failed stereocontrol in sparteine-mediated reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
